Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-
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Overview
Description
2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds, consisting of fused benzene and imidazole rings. This particular compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to the phenyl ring, along with a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol typically involves the condensation of o-phenylenediamine with 4,6-dichlorophenol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid, which facilitates the cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of cell proliferation . Additionally, the compound may exert its effects through the generation of reactive oxygen species (ROS) and induction of oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic drug.
Mebendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Uniqueness
2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol is unique due to the presence of two chlorine atoms and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzimidazole moiety may enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Biological Activity
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro- (CAS No. 52828-99-6), is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, antiviral, and anticancer applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Structure:
- Molecular Formula: C13H8Cl2N2O
- Molecular Weight: 279.12 g/mol
- IUPAC Name: 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol
Chemical Characteristics:
The compound features a benzimidazole ring fused with a dichlorophenol moiety. The presence of chlorine atoms and a hydroxyl group significantly influences its reactivity and biological properties.
Property | Value |
---|---|
CAS No. | 52828-99-6 |
Molecular Formula | C13H8Cl2N2O |
Molecular Weight | 279.12 g/mol |
IUPAC Name | 2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol |
InChI Key | WDDJYCGSDUNBHU-UHFFFAOYSA-N |
The biological activity of 2-(1H-benzimidazol-2-yl)-4,6-dichloro- is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole moiety can bind to various enzymes and receptors, inhibiting their activity. For instance, it has been shown to inhibit H+/K+-ATPases, leading to intracellular acidification and suppression of cell proliferation .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:
- Bacterial Activity: Exhibits effective inhibition against Gram-positive and Gram-negative bacteria.
- Fungal Activity: Demonstrates antifungal properties against common pathogens.
A study highlighted the compound's potential as an antibacterial agent with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antiviral Activity
Benzimidazole derivatives are also recognized for their antiviral effects. The compound has shown efficacy against human cytomegalovirus (HCMV) and other RNA viruses by inhibiting viral RNA synthesis through the blockade of RNA polymerase II .
Anticancer Properties
The anticancer potential of 2-(1H-benzimidazol-2-yl)-4,6-dichloro- has been explored in various cancer cell lines:
- Mechanism: Induces apoptosis via the generation of reactive oxygen species (ROS) and subsequent DNA damage.
- Case Study: In vitro studies demonstrated that the compound sensitizes melanoma cells to radiation therapy by enhancing DNA strand breaks and activating apoptotic pathways .
Case Studies
-
Antimicrobial Efficacy:
- Researchers evaluated the antimicrobial activity of several benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-4,6-dichloro-. The results indicated a broad spectrum of activity against both bacterial and fungal strains.
- Anticancer Activity:
Properties
CAS No. |
52828-99-6 |
---|---|
Molecular Formula |
C13H8Cl2N2O |
Molecular Weight |
279.12 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4,6-dichlorophenol |
InChI |
InChI=1S/C13H8Cl2N2O/c14-7-5-8(12(18)9(15)6-7)13-16-10-3-1-2-4-11(10)17-13/h1-6,18H,(H,16,17) |
InChI Key |
WDDJYCGSDUNBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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